

# Technical Support Center: Optimizing Sb<sub>2</sub>S<sub>3</sub> Deposition with TDMASb

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## Compound of Interest

Compound Name: *Tris(dimethylamino)antimony*

Cat. No.: *B3152151*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing tris(dimethylamido)antimony (TDMASb) for the deposition of antimony sulfide (Sb<sub>2</sub>S<sub>3</sub>) thin films.

## Frequently Asked Questions (FAQs)

Q1: What is the optimal substrate temperature for Sb<sub>2</sub>S<sub>3</sub> deposition using TDMASb?

A1: For Atomic Layer Deposition (ALD) of amorphous Sb<sub>2</sub>S<sub>3</sub> (a-Sb<sub>2</sub>S<sub>3</sub>) using TDMASb and hydrogen sulfide (H<sub>2</sub>S), a substrate temperature of 150 °C has been shown to be effective.[1]  
[2] A stable ALD temperature window for this process is reported to be between 150 °C and 200 °C.[2]

Q2: How does substrate temperature affect the growth rate of Sb<sub>2</sub>S<sub>3</sub> films with TDMASb?

A2: In the ALD process with TDMASb and H<sub>2</sub>S, the growth rate is temperature-dependent. In the lower temperature range of 60–150 °C, the mass change per cycle decreases linearly as the temperature increases.[2] Within the optimal ALD window of 150–200 °C, a stable growth of approximately 20 ng/cm<sup>2</sup> per cycle has been observed.[2] Higher temperatures beyond this window can lead to a decreased growth rate due to increased desorption of the precursors.[2]

Q3: What is the typical morphology and crystallinity of Sb<sub>2</sub>S<sub>3</sub> films deposited with TDMASb at 150 °C?

A3:  $\text{Sb}_2\text{S}_3$  films deposited at 150 °C using TDMASb and  $\text{H}_2\text{S}$  are typically amorphous (a- $\text{Sb}_2\text{S}_3$ ).<sup>[1][2]</sup> Post-deposition annealing is required to induce crystallinity. For instance, annealing can transform the amorphous film into a crystalline (c- $\text{Sb}_2\text{S}_3$ ) structure.

Q4: Can the optical properties of  $\text{Sb}_2\text{S}_3$  films be tuned by substrate temperature?

A4: Yes, substrate temperature significantly influences the optical properties of  $\text{Sb}_2\text{S}_3$  films, although specific data for TDMASb-based depositions over a wide temperature range is limited. For  $\text{Sb}_2\text{S}_3$  films grown by other methods, increasing the substrate temperature has been shown to increase the optical band gap energy. For example, in one study using chemical molecular beam deposition, the band gap increased from 1.52 eV to 1.73 eV as the substrate temperature was raised from 300 °C to 450 °C.<sup>[3]</sup> In another study using thermal vacuum evaporation, a slight decrease in the direct optical gap from 1.95 eV to 1.77 eV was observed as the substrate temperature increased from 300 K to 498 K.<sup>[4]</sup>

## Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Low Growth Rate	Substrate temperature is outside the optimal ALD window (150-200 °C).[2]	Adjust the substrate temperature to be within the 150-200 °C range for optimal surface reactions and minimal precursor desorption.[2]
Insufficient precursor exposure or purge times.	Increase the pulse and purge times for both TDMASb and H <sub>2</sub> S to ensure complete surface saturation and removal of byproducts.	
Precursor degradation.	Check the stability and purity of the TDMASb precursor. Ensure the bubbler temperature is appropriate and stable.	
Poor Film Uniformity	Non-uniform temperature distribution across the substrate.	Verify the temperature uniformity of the substrate heater. Consider using a showerhead-type reactor for better precursor distribution.[1][2]
Inadequate precursor flow or distribution.	Optimize the carrier gas flow rate and reactor geometry to ensure uniform delivery of precursors to the substrate surface.	
High Impurity Content (e.g., Carbon, Oxygen)	Incomplete reactions or insufficient purging.	Increase the purge times to ensure all unreacted precursors and byproducts are removed from the chamber.
Leaks in the deposition system.	Perform a leak check of the reactor and gas lines to	

	prevent atmospheric contamination.	
Poor Adhesion to Substrate	Improper substrate cleaning.	Implement a thorough substrate cleaning procedure to remove any organic or particulate contaminants.
Mismatch in thermal expansion coefficients.	Consider using a buffer layer or a different substrate material if adhesion issues persist.	
Amorphous Film when Crystalline is Desired	Deposition temperature is too low.	While ALD with TDMASb at 150°C produces amorphous films, a post-deposition annealing step at a higher temperature (e.g., 300 °C) can be used to crystallize the Sb <sub>2</sub> S <sub>3</sub> film. <a href="#">[2]</a>

## Quantitative Data Summary

Table 1: ALD Parameters for a-Sb<sub>2</sub>S<sub>3</sub> Deposition using TDMASb and H<sub>2</sub>S

Parameter	Value	Reference
Antimony Precursor	Tris(dimethylamino)antimony (TDMASb)	<a href="#">[1]</a> <a href="#">[2]</a>
Sulfur Precursor	Hydrogen Sulfide (H <sub>2</sub> S)	<a href="#">[1]</a> <a href="#">[2]</a>
Substrate Temperature	150 °C	<a href="#">[1]</a> <a href="#">[2]</a>
ALD Temperature Window	150 - 200 °C	<a href="#">[2]</a>
Growth Rate at 150 °C	~20 ng/cm <sup>2</sup> /cycle	<a href="#">[2]</a>

Table 2: Effect of Substrate Temperature on Sb<sub>2</sub>S<sub>3</sub> Properties (from other deposition methods)

Deposition Method	Substrate Temperature (°C)	Effect on Optical Band Gap (eV)	Reference
Chemical Molecular Beam Deposition	300 - 450	Increases from 1.52 to 1.73	[3]
Thermal Vacuum Evaporation	27 - 225	Decreases from 1.95 to 1.77	[4]

## Experimental Protocols

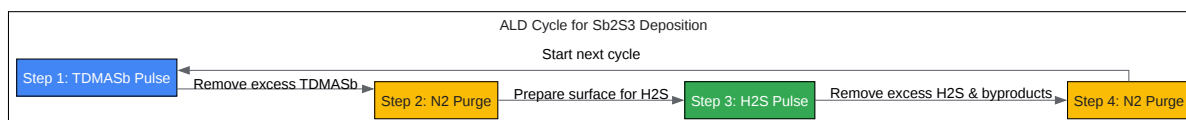
### Protocol 1: Atomic Layer Deposition of a-Sb<sub>2</sub>S<sub>3</sub>

This protocol is based on the method described for the deposition of amorphous antimony sulfide using TDMASb and H<sub>2</sub>S.[1][2]

- Substrate Preparation:
  - Clean the substrate (e.g., glass, TiO<sub>2</sub>-coated FTO) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
  - Dry the substrate with a nitrogen gun.
- Deposition Parameters:
  - Set the substrate temperature to 150 °C.
  - Maintain a constant nitrogen carrier gas flow.
  - TDMASb source temperature: Maintain as per manufacturer's recommendation to ensure adequate vapor pressure.
- ALD Cycle:
  - Step 1: TDMASb Pulse: Introduce TDMASb vapor into the reactor chamber for a specified time (e.g., 1 second) to allow for self-limiting chemisorption on the substrate surface.

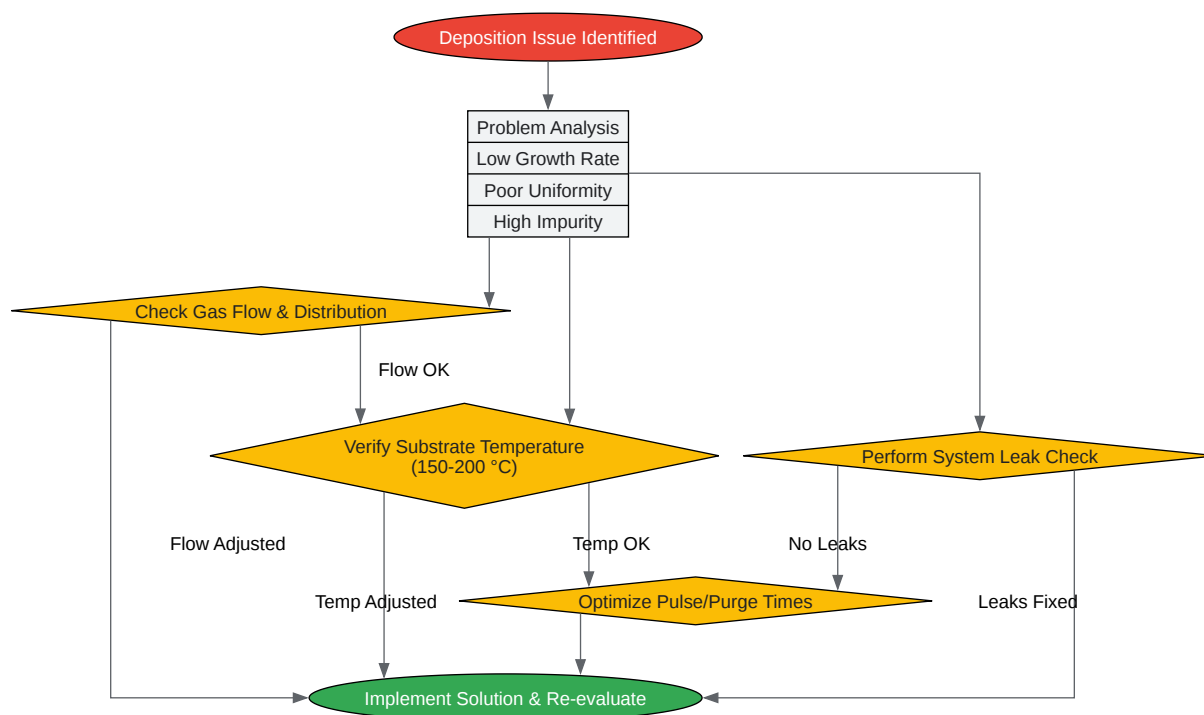
- Step 2: Purge 1: Purge the chamber with inert gas (e.g., nitrogen) for a sufficient time (e.g., 15 seconds) to remove unreacted TDMASb and any byproducts.
- Step 3: H<sub>2</sub>S Pulse: Introduce H<sub>2</sub>S gas into the chamber for a specified time (e.g., 1 second) to react with the adsorbed antimony precursor layer.
- Step 4: Purge 2: Purge the chamber with inert gas (e.g., 15 seconds) to remove unreacted H<sub>2</sub>S and reaction byproducts.
- Film Growth:
  - Repeat the ALD cycle until the desired film thickness is achieved. The thickness can be monitored in-situ using techniques like quartz crystal microbalance (QCM).
- Post-Deposition Annealing (Optional):
  - To crystallize the a-Sb<sub>2</sub>S<sub>3</sub> film, anneal the sample in a controlled atmosphere (e.g., nitrogen) at a temperature of 300 °C or higher.

## Visualizations



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Caption: Atomic Layer Deposition (ALD) cycle for Sb<sub>2</sub>S<sub>3</sub> using TDMASb and H<sub>2</sub>S.



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